

An In-depth Technical Guide to Tributylidodecylphosphonium Bromide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tributylidodecylphosphonium</i> <i>Bromide</i>
Cat. No.:	B101488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tributylidodecylphosphonium Bromide**, a quaternary phosphonium salt with significant potential in various scientific and pharmaceutical applications. This document details its commercial availability, physicochemical properties, synthesis, and known biological activities, with a focus on its antimicrobial properties. Experimental protocols and a discussion of its mechanism of action are also included to support further research and development.

Commercial Availability and Pricing

Tributylidodecylphosphonium Bromide is available from several commercial suppliers. The following table summarizes readily available information on suppliers and pricing. It is important to note that prices are subject to change and may vary based on purity and quantity.

Supplier	Product Name	CAS Number	Purity	Quantity	Price (USD)
Chemsrc	Tributyl(dodecyl)phosphonium bromide	15294-63-0	98.0%	25g	~\$123 (¥878.0)[1]
Alfa Chemistry	Tributyldecylphosphonium Bromide	15294-63-0	≥98%	Inquire	Inquire
Sigma-Aldrich	Tributyl(dodecyl)phosphonium bromide	15294-63-0	98%	Inquire	Inquire
TCI America	Tributyldecylphosphonium Bromide	15294-63-0	>98.0%(T)	Inquire	Inquire
chemBlink	Tributyldecylphosphonium bromide	15294-63-0	Inquire	Inquire	Inquire[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **Tributyldecylphosphonium Bromide** is essential for its handling, formulation, and application.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₅₂ BrP	[1][3]
Molecular Weight	451.55 g/mol	[3][4]
CAS Number	15294-63-0	[1][3]
Appearance	White to almost white crystalline solid, powder, or lump.[4]	[4]
Melting Point	33 °C	[1]
Solubility	Insoluble in water at room temperature; soluble in organic solvents such as ethyl acetate and acetone.[4]	[4]
Odor	Strong bromide odor.[4]	[4]
LogP	6.32920	[1]
Storage	Inert atmosphere, room temperature.[4]	[4]

Synthesis Protocol

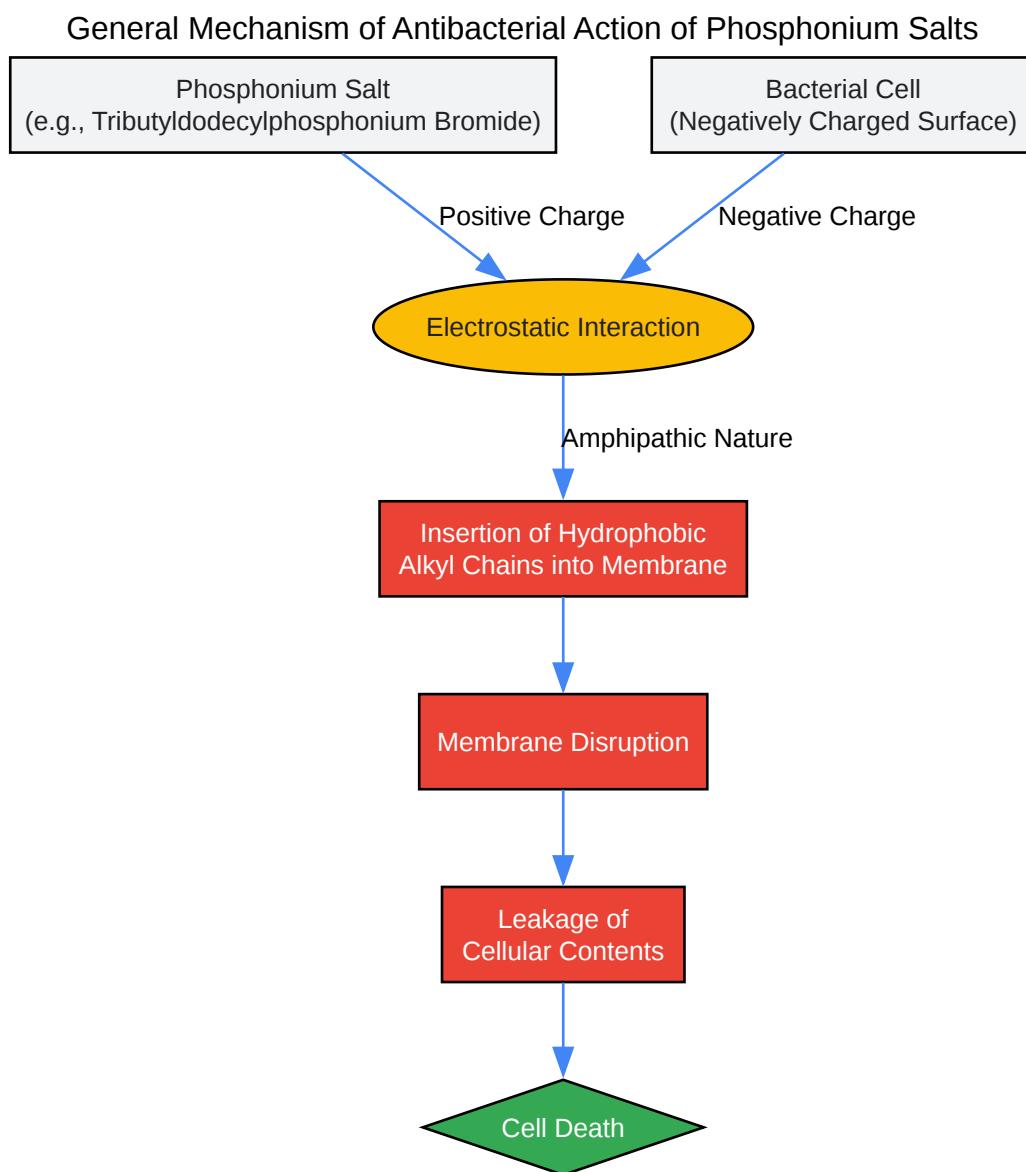
Tributyldecylphosphonium Bromide is typically synthesized via a quaternization reaction between a tertiary phosphine and an alkyl halide. A general procedure is outlined below, based on established methods for the synthesis of similar phosphonium salts.

General Synthesis of Tetraalkylphosphonium Bromides:

An equimolar mixture of tributylphosphine and 1-bromododecane is heated at 100-120 °C for 10-15 hours.[5] This reaction should be carried out under an inert atmosphere to prevent oxidation of the phosphine. The resulting product, **Tributyldecylphosphonium Bromide**, is typically a solid at room temperature and can be purified by recrystallization if necessary.

For a more detailed, analogous procedure, the synthesis of other phosphonium salts often involves refluxing the reactants in a suitable solvent like tetrahydrofuran (THF).[6] For instance,

benzyltriphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with benzyl bromide in THF under microwave irradiation at 60 °C for 30 minutes.[6]


Biological Activity and Potential Applications

Tributylidodecylphosphonium Bromide, as a member of the quaternary phosphonium salt family, exhibits significant biological activity, particularly as an antimicrobial agent. Its amphipathic nature, with a positively charged phosphorus core and long alkyl chains, allows it to interact with and disrupt microbial cell membranes.

Antibacterial Activity

Research has demonstrated the potent antibacterial activity of **Tributylidodecylphosphonium Bromide**, especially against multidrug-resistant (MDR) bacteria. A notable study investigated its efficacy against a clinical isolate of MDR *Acinetobacter baumannii*. The study reported significant zones of inhibition and a Minimum Inhibitory Concentration (MIC) of 12.5 µM for Dodecyl(tributyl)phosphonium bromide.[7] The antibacterial activity of such long-chain phosphonium salts is attributed to their ability to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[8]

The general mechanism of antibacterial action for quaternary ammonium and phosphonium compounds involves the electrostatic interaction of the positively charged headgroup with the negatively charged bacterial cell surface, followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This disrupts the membrane integrity and function.

[Click to download full resolution via product page](#)

Caption: General mechanism of phosphonium salt antibacterial activity.

Cytotoxicity

While potent against microbial cells, the cytotoxicity of phosphonium salts against mammalian cells is a critical consideration for therapeutic applications. A study on a related compound, tri-

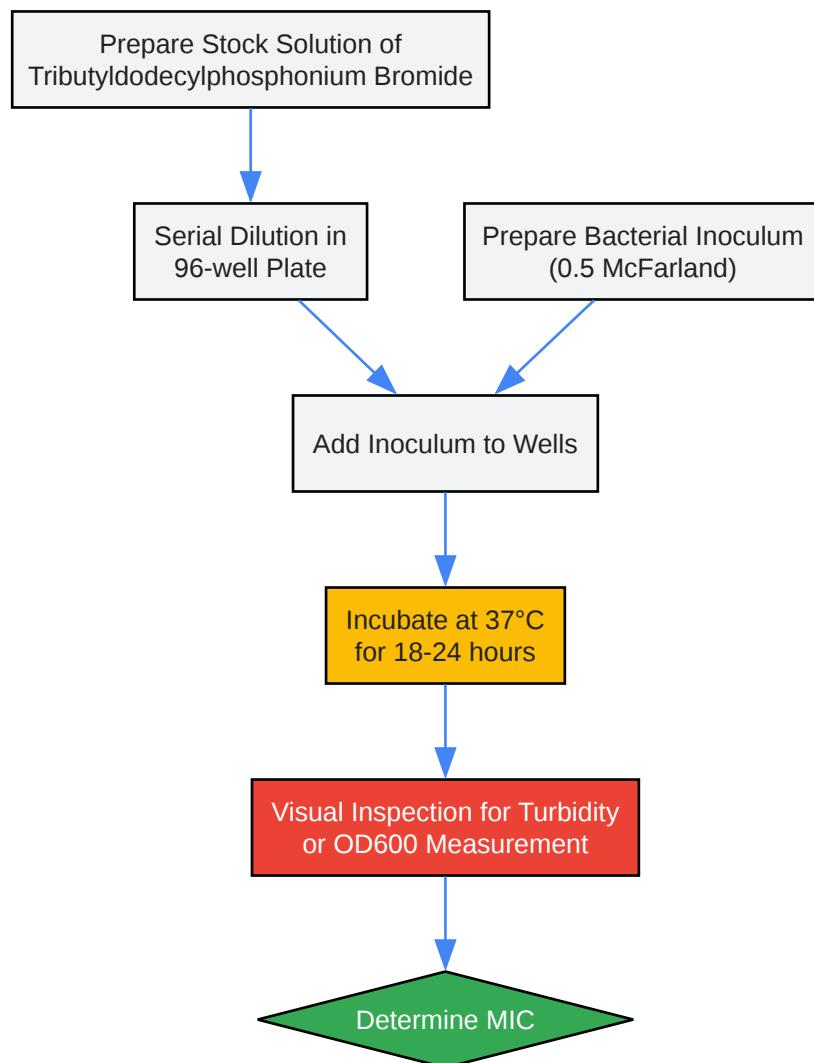
n-butyl-n-hexadecylphosphonium bromide, demonstrated high cytotoxic activity against HeLa and K562 cancer cell lines.^{[9][10]} This suggests that while these compounds have therapeutic potential, their selectivity for microbial over mammalian cells needs to be carefully evaluated. The mechanism of cytotoxicity in cancer cells was found not to be connected with the induction of apoptosis in one study.^[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:


- **Tributylodecylphosphonium Bromide**
- Bacterial strain of interest (e.g., *Acinetobacter baumannii*)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer (optional, for OD measurement)

Procedure:

- Prepare a stock solution of **Tributylodecylphosphonium Bromide** in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
- Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL) and then dilute it to a final concentration of 5×10^5 CFU/mL in each well.

- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, the optical density (OD) at 600 nm can be measured.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

- **Tributylodecylphosphonium Bromide**
- Mammalian cell line (e.g., HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Sterile 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare various concentrations of **Tributylodecylphosphonium Bromide** in complete cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, if any) and a no-treatment control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety Information

Tributyldecylphosphonium Bromide is irritating to the eyes, respiratory system, and skin. [4] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of **Tributyldecylphosphonium Bromide** for researchers and drug development professionals. The information compiled herein is intended to facilitate further investigation into the promising applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tributyl(dodecyl)phosphonium bromide | CAS#:15294-63-0 | Chemsoc [chemsoc.com]
- 2. CAS # 15294-63-0, Tributyldecylphosphonium bromide, 1,1,1-Tributyl-1-dodecylphosphonium bromide, Dodecyltributylphosphonium bromide, Hishicolin PX 412B, Tributyl(dodecyl)phosphonium bromide, n-Dodecyltri-n-butylphosphonium bromide - chemBlink [chemblink.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. Tetrabutylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. biomedres.us [biomedres.us]
- 7. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tributylhexadecylphosphonium Bromide: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101488#commercial-suppliers-and-pricing-of-tributylhexadecylphosphonium-bromide\]](https://www.benchchem.com/product/b101488#commercial-suppliers-and-pricing-of-tributylhexadecylphosphonium-bromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com